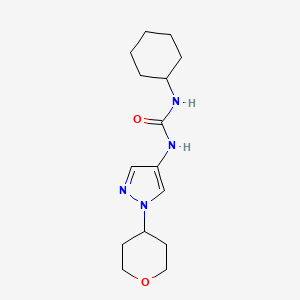
1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, also known as CPI-455, is a small molecule inhibitor that has shown potential in cancer treatment. The compound was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2014. Since then, several studies have been conducted to investigate its mechanism of action and potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
Multicomponent Reaction Catalysis
One study presents a facile and eco-friendly multicomponent reaction catalyzed by urea for synthesizing diverse and functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method is notable for its low cost, environmentally benign nature, and excellent yield under mild conditions, showcasing the compound's role in efficient organic synthesis (Brahmachari & Banerjee, 2014).
Formation of Oligomeric and Macrocyclic Ureas
Another research effort details the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N'-carbonyldiimidazole, resulting in defined cyclic trimers and tetramers. This study illuminates the compound's utility in forming oligomeric and macrocyclic structures, contributing to the development of new materials and understanding of molecular self-assembly mechanisms (Gube et al., 2012).
Novel Catalysts for Organic Synthesis
Research into nano α-Al2O3 supported ammonium dihydrogen phosphate catalysis reveals an efficient, environmentally friendly route for synthesizing tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives. This study showcases the innovative application of catalysis in organic synthesis, providing a green and efficient methodology for producing complex organic molecules (Maleki & Ashrafi, 2014).
Advancements in Drug Synthesis
Another application is observed in the synthesis of antimicrobial and anticancer N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. This research contributes significantly to medicinal chemistry, showcasing the compound's role in synthesizing potential therapeutic agents with promising biological activities (El-Sawy et al., 2013).
Supramolecular Chemistry
The study of supramolecular assemblies through hydrogen bonds using trinuclear triangular copper(II) secondary building units highlights the compound's relevance in designing metal-organic frameworks (MOFs). These MOFs are valuable catalysts for the peroxidative oxidation of alkanes, underscoring the compound's importance in catalysis and materials science (Di Nicola et al., 2007).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-12-4-2-1-3-5-12)18-13-10-16-19(11-13)14-6-8-21-9-7-14/h10-12,14H,1-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGRUASHVLGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)


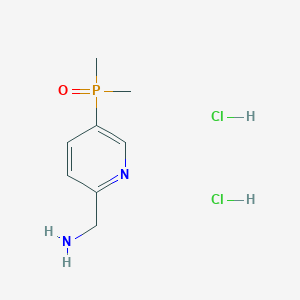
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)
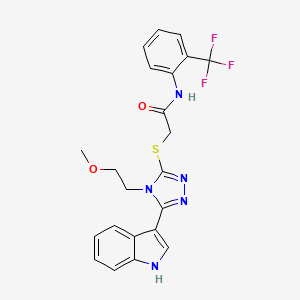
amine hydrochloride](/img/structure/B2466444.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)
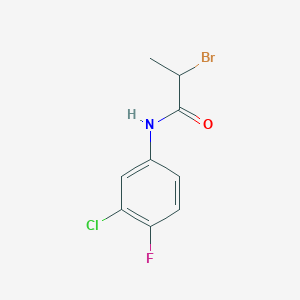
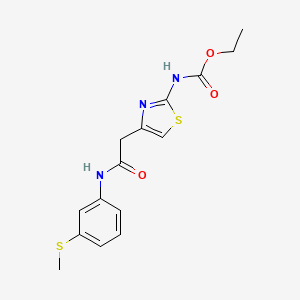

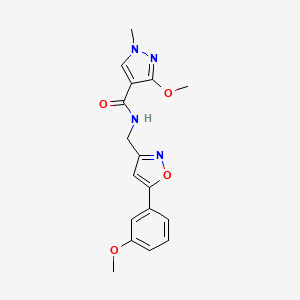
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)